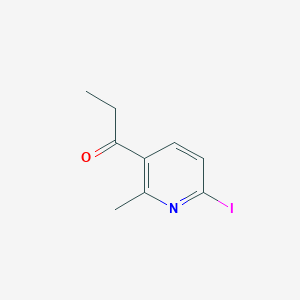
1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position of the pyridine ring, along with a propanone group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one typically involves the iodination of 2-methylpyridine followed by the introduction of the propanone group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent step involves the reaction of the iodinated intermediate with a propanone derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be utilized in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and the propanone group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzymatic activity, altering cellular signaling pathways, or interacting with specific receptors.
Vergleich Mit ähnlichen Verbindungen
- 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one
- 1-(6-Iodo-2-ethylpyridin-3-yl)propan-1-one
Comparison: 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring The presence of the iodine atom at the 6th position and the methyl group at the 2nd position distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C9H10INO |
|---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
1-(6-iodo-2-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H10INO/c1-3-8(12)7-4-5-9(10)11-6(7)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
TWFZMJLQDUDMLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(N=C(C=C1)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


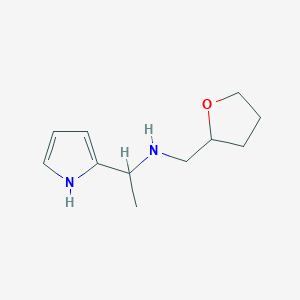
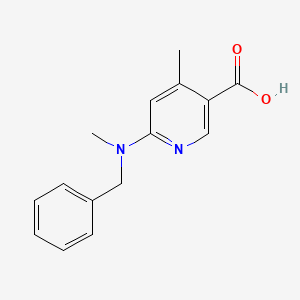

![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
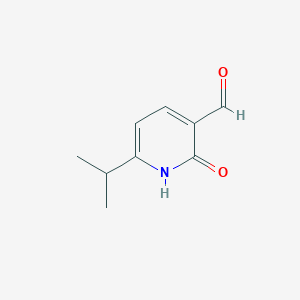
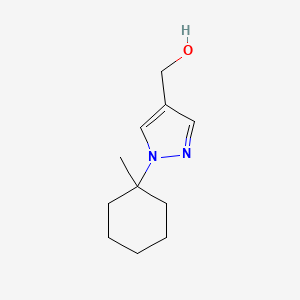



![3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13004101.png)
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)

![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)
![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)
